n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine
CAS No.:
Cat. No.: VC18277533
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine |
| Standard InChI | InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3 |
| Standard InChI Key | MYBUITACCOGJJG-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=CN(N=C1)CC2CCC2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine, reflects its three key components:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
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A cyclobutylmethyl group attached to the pyrazole’s nitrogen.
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An ethanamine moiety linked via a methylene bridge to the pyrazole’s fourth position .
The stereochemistry of the cyclobutane ring introduces conformational constraints, potentially influencing its interactions with biological targets .
Physicochemical Data
Key properties are summarized below:
The compound’s logP (partition coefficient) and solubility remain uncharacterized in public databases, though its tertiary amine group suggests moderate water solubility at physiological pH.
Synthesis and Chemical Reactivity
Synthetic Pathways
Synthesis typically involves multi-step routes common to pyrazole derivatives:
Step 1: Cyclocondensation
A diketone or β-keto ester reacts with hydrazine to form the pyrazole core. For example, acetylacetone and hydrazine yield 3,5-dimethylpyrazole, which can be functionalized further.
Step 2: Alkylation
The cyclobutylmethyl group is introduced via alkylation. Using cyclobutylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF), the nitrogen at position 1 of the pyrazole is alkylated.
Step 3: Reductive Amination
The ethanamine side chain is added through reductive amination of a pyrazole-4-carbaldehyde intermediate. Sodium cyanoborohydride or hydrogenation catalysts facilitate this step.
Key Intermediates
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1-[1-(Cyclobutylmethyl)-1H-pyrazol-4-yl]ethan-1-one (CAS: 1481327-98-3): A ketone precursor used in reductive amination .
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Pyrazole-4-carbaldehyde: Generated via oxidation of hydroxymethylpyrazole derivatives.
Reactivity Profile
The compound participates in reactions typical of amines and heterocycles:
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N-Alkylation: The ethanamine group can undergo further alkylation to form quaternary ammonium salts.
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Oxidation: The pyrazole ring is resistant to oxidation, but the cyclobutane may undergo ring-opening under strong oxidative conditions.
Future Research Directions
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